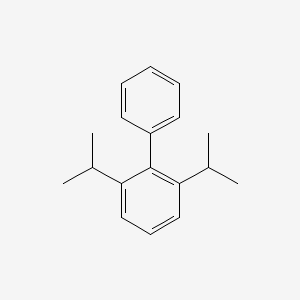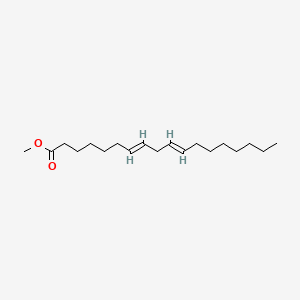
1-Butyl-1-decylpiperazinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-1-decylpiperazinium chloride is an organic compound belonging to the class of quaternary ammonium salts It is characterized by the presence of a piperazine ring substituted with butyl and decyl groups, and a chloride anion
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-1-decylpiperazinium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-decylpiperazine with butyl chloride in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as distillation, crystallization, and filtration to achieve the required purity for industrial applications .
化学反応の分析
Types of Reactions: 1-Butyl-1-decylpiperazinium chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the replacement of the chloride anion with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of the corresponding alcohol, while oxidation with hydrogen peroxide can yield various oxidized derivatives .
科学的研究の応用
1-Butyl-1-decylpiperazinium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-butyl-1-decylpiperazinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects .
類似化合物との比較
1-Butyl-3-methylimidazolium chloride: This compound is another quaternary ammonium salt with similar applications in phase-transfer catalysis and ionic liquid research.
1-Butyl-1-methylpyrrolidinium chloride: Known for its use in electrochemical applications and as a solvent for various chemical reactions.
N-Butylpyridinium chloride: Utilized in organic synthesis and as a solvent in various industrial processes.
Uniqueness: 1-Butyl-1-decylpiperazinium chloride is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of both butyl and decyl groups on the piperazine ring enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly effective in applications requiring membrane disruption and antimicrobial activity .
特性
CAS番号 |
111439-99-7 |
|---|---|
分子式 |
C18H39ClN2 |
分子量 |
319.0 g/mol |
IUPAC名 |
1-butyl-1-decylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C18H39N2.ClH/c1-3-5-7-8-9-10-11-12-16-20(15-6-4-2)17-13-19-14-18-20;/h19H,3-18H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
YLIVTPKBXNTELR-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+]1(CCNCC1)CCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















